Efonidipine vs. Amlodipine: Superior Reduction in Proteinuria in Chronic Glomerulonephritis
In a 4-month randomized crossover trial of 21 patients with chronic glomerulonephritis, efonidipine (20–60 mg twice daily) achieved a significantly lower urinary protein excretion compared to amlodipine (2.5–7.5 mg once daily) despite equivalent blood pressure reduction [1].
| Evidence Dimension | Urinary protein excretion (g/g creatinine) |
|---|---|
| Target Compound Data | 1.7 ± 1.5 g/g creatinine |
| Comparator Or Baseline | Amlodipine: 2.0 ± 1.6 g/g creatinine |
| Quantified Difference | 15% relative reduction; p = 0.04 |
| Conditions | 4-month crossover trial; chronic glomerulonephritis patients; BP comparable (133±10/86±5 vs. 132±8/86±5 mmHg) |
Why This Matters
Procurement of efonidipine over amlodipine is justified for studies targeting proteinuria reduction in hypertensive renal disease, where L-type selective blockers show inferior efficacy.
- [1] Ishimitsu T, Kameda T, Akashiba A, Takahashi T, Ohta S, Yoshii M, Minami J, Ono H, Numabe A, Matsuoka H. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis. Hypertens Res. 2007;30(7):621-626. View Source
